molecular formula C10H8N2O3 B15069258 6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 91426-38-9

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B15069258
CAS No.: 91426-38-9
M. Wt: 204.18 g/mol
InChI Key: GUBUMZYLLAHHJB-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position. The quinoline scaffold is known for its significant biological and pharmacological activities, making it a valuable target in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with diethyl malonate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and hydrolysis. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline scaffold .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks the amino group at the 6th position.

    4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a hydroxyl group at the 4th position instead of a carboxylic acid group.

    6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Contains a chlorine atom at the 6th position instead of an amino group.

Uniqueness

6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the presence of the amino group at the 6th position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions with biological targets and can enhance the compound’s therapeutic potential .

Properties

CAS No.

91426-38-9

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-amino-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,11H2,(H,12,13)(H,14,15)

InChI Key

GUBUMZYLLAHHJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=CC(=O)N2)C(=O)O

Origin of Product

United States

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